3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile

Description

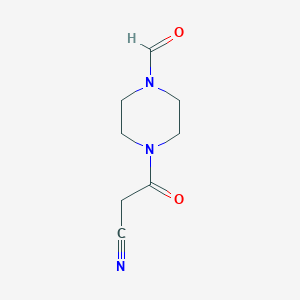

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile is a nitrile-containing organic compound featuring a 3-oxopropanenitrile backbone substituted with a 4-formylpiperazine moiety. Its molecular formula is C₈H₁₀N₄O₂, with a molecular weight of 194.19 g/mol. The formyl group on the piperazine ring enhances electrophilicity and reactivity, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is particularly valuable in the synthesis of kinase inhibitors and other bioactive molecules due to its ability to participate in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name |

3-(4-formylpiperazin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-2-1-8(13)11-5-3-10(7-12)4-6-11/h7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZJYOHCLWTKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Formylation: The piperazine ring is then formylated using formic acid or formyl chloride in the presence of a catalyst such as pyridine.

Nitrile Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Material Science: The compound can be used in the development of polymers and resins with specific properties.

Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Physicochemical Properties

Spectroscopic Characterization

- Nitrile Absorption : All analogs show IR peaks near 2255–2260 cm⁻¹ for the C≡N stretch .

- ¹H NMR Shifts : Piperazine protons resonate at δ 2.5–3.5 ppm , while formyl protons in the target compound appear at δ 8.1–8.3 ppm .

Key Takeaways

- Reactivity : The formyl group in this compound distinguishes it from methyl, aryl, or alkyl-substituted analogs, offering unique reactivity in conjugation reactions.

- Biological Relevance : Substituted piperazine derivatives (e.g., methoxy, fluorophenyl) show enhanced binding to biological targets due to electronic and steric effects.

- Synthetic Flexibility : Microwave-assisted and multi-component reactions are pivotal for synthesizing complex analogs efficiently .

Biological Activity

3-(4-Formylpiperazin-1-yl)-3-oxopropanenitrile, also known by its CAS number 733030-87-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a formyl group and a nitrile functional group. Its structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 194.20 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitrile and formyl groups are believed to play crucial roles in these interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against a range of bacterial strains, suggesting potential for developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Neuropharmacological Effects

Some studies have explored the neuropharmacological effects of piperazine derivatives, including their potential as anxiolytics or antidepressants. The modulation of neurotransmitter systems may be a key mechanism through which these compounds exert their effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of piperazine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxicity in Cancer Cells

In a recent laboratory investigation, the cytotoxic effects of this compound were tested on human breast cancer cells (MCF-7). The study revealed an IC50 value of approximately 25 µM, suggesting moderate efficacy in inhibiting cell proliferation.

Study 3: Neuropharmacological Screening

A screening for neuropharmacological activity revealed that derivatives of this compound could enhance serotonin levels in neural cultures, indicating potential antidepressant-like effects.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other piperazine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.